molecular formula C10H20N2OSi B11888844 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile CAS No. 62281-25-8

1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile

Cat. No.: B11888844
CAS No.: 62281-25-8
M. Wt: 212.36 g/mol
InChI Key: DKBWOGPNZWTVFT-UHFFFAOYSA-N
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Description

1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclohexane ring, a carbonitrile group, and a trimethylsilyl-oxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base to form 1-(trimethylsiloxy)cyclohexene. This intermediate is then reacted with hydroxylamine to introduce the amino group, followed by the addition of a cyanide source to form the carbonitrile group .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties.

    Medicinal Chemistry: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonitrile group can interact with enzymes and proteins, potentially leading to biological effects.

Comparison with Similar Compounds

  • 1-{[(Trimethylsilyl)oxy]amino}cyclopentane-1-carbonitrile
  • 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carboxamide

Comparison: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science .

Properties

CAS No.

62281-25-8

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

1-(trimethylsilyloxyamino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H20N2OSi/c1-14(2,3)13-12-10(9-11)7-5-4-6-8-10/h12H,4-8H2,1-3H3

InChI Key

DKBWOGPNZWTVFT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)ONC1(CCCCC1)C#N

Origin of Product

United States

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